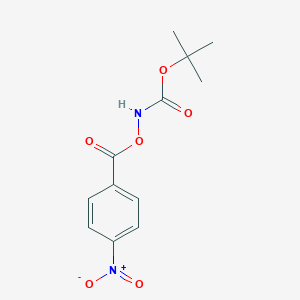

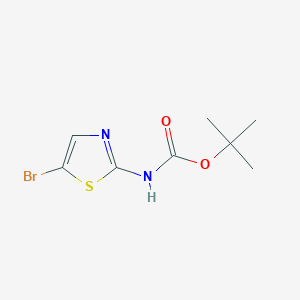

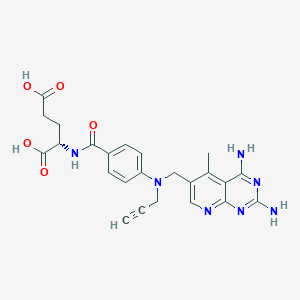

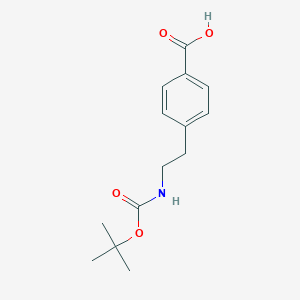

![molecular formula C12H17N3O4S B153118 Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 365996-87-8](/img/structure/B153118.png)

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl substituted compounds involves several steps, including asymmetric synthesis, cyclization, and functional group transformations. For example, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy is described, achieving high yields and enantiomeric excess . Another paper reports a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates . Additionally, tert-butyl nitrite is used in oxidative intermolecular sulfonamination of alkynes to synthesize substituted sulfonyl pyrroles .

Molecular Structure Analysis

The molecular structures of tert-butyl substituted compounds are often confirmed by spectroscopic methods and X-ray diffraction studies. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, showing the proline ring in an envelope conformation and the presence of intermolecular hydrogen bonds . Similarly, X-ray crystallographic analysis was used to characterize the structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .

Chemical Reactions Analysis

Tert-butyl substituted compounds undergo various chemical reactions, including cyclizations, oxidations, reductions, and reactions with electrophilic and nucleophilic reagents. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacts with maleic anhydride to form a Diels-Alder endo-adduct, and further transformations of this adduct were explored . Organocatalyzed synthesis is also employed to prepare tert-butyl substituted compounds, such as tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are characterized using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. These methods provide information about the functional groups, molecular conformation, and purity of the compounds. The thermal properties and stability of these compounds can also be studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although such analyses are not detailed in the provided papers.

Applications De Recherche Scientifique

Synthetic Pathways and Chemical Interactions

One area of research involves the interaction and synthesis of pyrrolopyrimidine derivatives, providing insights into novel synthetic routes and the formation of potentially biologically active compounds. For instance, the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and glycine esters in the presence of triethylamine leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and various cyclization products, including pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This study illustrates the potential for synthesizing new biologically relevant compounds from pyrrolopyrimidine derivatives (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Crystal Structure and Molecular Analysis

Research on the crystal and molecular structure of related compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, reveals insights into their chemical properties and potential applications. The X-ray crystallographic analysis of these compounds provides valuable information on their molecular and crystal structure, which is crucial for understanding their reactivity and stability (Çolak, Karayel, Buldurun, & Turan, 2021).

Potential Pharmaceutical Applications

Derivatives of pyrrolopyrimidine have been explored for their potential pharmaceutical applications, including the synthesis of novel antifolate compounds and nucleoside analogues. These compounds show promise in various therapeutic areas, highlighting the importance of pyrrolopyrimidine derivatives in drug development. For example, the synthesis of LY288601, a pyrrolo[2,3-d]pyrimidine-based antifolate compound, demonstrates the compound's significance in the context of cancer research and treatment (Barnett & Wilson, 1993).

Propriétés

IUPAC Name |

tert-butyl 2-methylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)15-6-8-5-13-10(20(4,17)18)14-9(8)7-15/h5H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHKZXFLURWFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593814 | |

| Record name | tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate | |

CAS RN |

365996-87-8 | |

| Record name | 1,1-Dimethylethyl 5,7-dihydro-2-(methylsulfonyl)-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365996-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

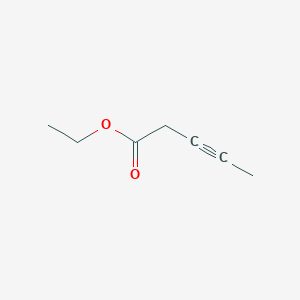

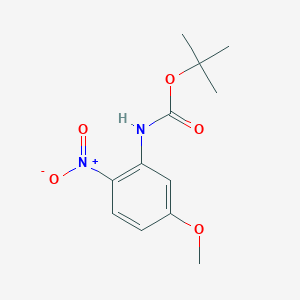

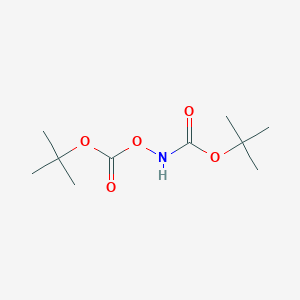

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)